Chemical structure and properties of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
Chemical structure and properties of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
An In-Depth Technical Guide to Substituted Piperazine Carboxylates
Topic: Chemical Structure and Properties of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Piperazine Scaffold
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1][2][3] Its structural flexibility and the ability to modify both nitrogen atoms allow for the creation of a vast array of derivatives with diverse pharmacological activities.[3][4][5] This has led to the classification of piperazine as a "privileged structure," frequently found in biologically active compounds across numerous therapeutic areas.[2] The title "2-Hydroxy-2-methylpropyl piperazine-1-carboxylate" represents a family of such derivatives, where the specific ester group on the carboxylate can vary, leading to distinct compounds with unique properties. This guide provides a detailed examination of several specific analogues, offering insights into their chemical structure, physicochemical properties, and potential applications.
Part 1: Benzyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
This derivative features a benzyl ester at the piperazine-1-carboxylate position, a common protecting group in organic synthesis that can also contribute to the molecule's biological activity.
Chemical Structure and Identifiers
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IUPAC Name: Benzyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
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CAS Number: 1339386-84-3[6]
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Molecular Formula: C₁₆H₂₄N₂O₃[6]
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SMILES: O=C(N1CCN(CC(C)(O)C)CC1)OCC2=CC=CC=C2[6]
Caption: Chemical structure of Benzyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 292.37 g/mol | [6] |
| Purity | ≥98% | [6] |
| Topological Polar Surface Area (TPSA) | 53.01 Ų | [6] |
| logP | 1.7117 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bonds | 4 | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
Part 2: 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one
While not a carboxylate, this compound is a closely related derivative identified in the initial search. It features a methoxyacetyl group attached to the piperazine nitrogen.
Chemical Structure and Identifiers
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IUPAC Name: 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one
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CAS Number: 1311970-42-9[7]
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Molecular Formula: C₁₁H₂₂N₂O₃[7]
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SMILES: O=C(N1CCN(CC(C)(O)C)CC1)COC[7]
Caption: Chemical structure of 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 230.30 g/mol | [7] |
| Purity | ≥98% | [7] |
| Topological Polar Surface Area (TPSA) | 53.01 Ų | [7] |
| logP | -0.4521 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 4 | [7] |
| Storage | Sealed in dry, 2-8°C | [7] |
Safety Information
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GHS Pictogram: GHS07[7]
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Signal Word: Warning[7]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Part 3: 2-hydroxyethyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
This analogue incorporates a 2-hydroxyethyl ester, which can influence solubility and potential for further derivatization.
Chemical Structure and Identifiers
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IUPAC Name: 2-hydroxyethyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
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CAS Number: Not available[8]
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Molecular Formula: C₁₁H₂₂N₂O₄[8]
-
InChIKey: NCWOOCZTSIEXAK-UHFFFAOYSA-N[8]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 246.3 g/mol | [8] |
Part 4: tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
The tert-butyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under specific conditions.
Chemical Structure and Identifiers
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IUPAC Name: tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
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CAS Number: 1267341-14-9[9]
Experimental Protocols: General Synthesis of Piperazine Derivatives
The synthesis of substituted piperazines often involves a multi-step process that allows for precise control over the final structure. A general workflow is outlined below.
Caption: General synthetic workflow for piperazine derivatives.
Step-by-Step Methodology: N-Monosubstitution and Subsequent Alkylation
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N-Monosubstitution:
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Dissolve the starting piperazine derivative in a suitable solvent (e.g., dichloromethane, THF).
-
Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, then dry the organic layer and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
-
-
Alkylation of the Second Nitrogen:
-
Dissolve the N-monosubstituted piperazine in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a suitable base (e.g., K₂CO₃, NaH).
-
Add the desired alkylating agent (e.g., an alkyl halide or epoxide) and heat the reaction mixture as needed.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
-
Conclusion
The "2-Hydroxy-2-methylpropyl piperazine-1-carboxylate" scaffold represents a versatile class of compounds with tunable physicochemical properties based on the nature of the ester group. The derivatives discussed in this guide, including the benzyl, methoxyacetyl, 2-hydroxyethyl, and tert-butyl analogues, highlight the chemical diversity that can be achieved from a common piperazine core. This structural variability is a key reason for the continued interest in piperazine derivatives within the field of drug discovery and development. Further research into the biological activities of these specific compounds could unveil novel therapeutic applications.
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